molecular formula C6H10OS B14699709 7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one CAS No. 21386-28-7

7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one

Cat. No.: B14699709
CAS No.: 21386-28-7
M. Wt: 130.21 g/mol
InChI Key: KYVRXNCVKUHLPM-UHFFFAOYSA-N
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Description

7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one is a sulfur-containing bicyclic compound with the molecular formula C6H8OS. This compound is characterized by a unique structure where a sulfur atom is integrated into a bicyclic framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7lambda4-Thiabicyclo[4.1.0]heptan-7-one typically involves the reaction of cyclohexene with sulfur or sulfur-containing reagents. One common method is the episulfidation of cyclohexene using sulfur monochloride (S2Cl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 7lambda4-Thiabicyclo[4.1.0]heptan-7-one can be achieved through continuous flow processes where cyclohexene and sulfur monochloride are reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7lambda4-Thiabicyclo[4.1.0]heptan-7-one involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[4.1.0]heptan-2-one: A similar bicyclic compound with an oxygen atom instead of sulfur.

    Cyclohexene oxide: Another bicyclic compound with an epoxide group.

    Cyclohexene sulfide: A sulfur-containing analog with a different ring structure.

Uniqueness

7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

7λ4-thiabicyclo[4.1.0]heptane 7-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c7-8-5-3-1-2-4-6(5)8/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVRXNCVKUHLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)S2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554410
Record name 7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21386-28-7
Record name 7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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